
(2S)-2-amino(1,2-13C2)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino(1,2-13C2)pentanedioic acid is a compound that features isotopic labeling with carbon-13 at the 1 and 2 positions. This isotopic labeling is often used in scientific research to trace and study metabolic pathways, reaction mechanisms, and molecular interactions. The compound is a derivative of glutamic acid, an important amino acid in biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2-13C2)pentanedioic acid typically involves the incorporation of carbon-13 isotopes into the glutamic acid molecule. One common method is through the use of labeled precursors such as [1,2-13C2]bromoacetic acid. The synthetic route may involve the Witting reaction, where 1-hydroxy-4-keto-α-ionone reacts with carbomethoxymethylenetriphenylphosphorane prepared from [1,2-13C2]bromoacetic acid, followed by saponification of the product .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the isotopic labeling is consistent and reliable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino(1,2-13C2)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino(1,2-13C2)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2S)-2-amino(1,2-13C2)pentanedioic acid exerts its effects is primarily through its role as a tracer in metabolic studies. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitic acid-1,2-13C2: Another isotopically labeled compound used in metabolic studies.
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid: Used in environmental testing and research.
D-glucose-1,2-13C2: Commonly used in studies of carbohydrate metabolism.
Uniqueness
(2S)-2-amino(1,2-13C2)pentanedioic acid is unique due to its specific labeling of the glutamic acid molecule, making it particularly useful in studies related to amino acid metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing set it apart from other isotopically labeled compounds.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
(2S)-2-amino(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-JAWTVSONSA-N |
Isomerische SMILES |
C(CC(=O)O)[13C@@H]([13C](=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



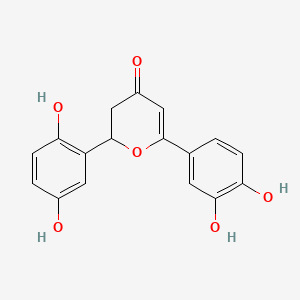

![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
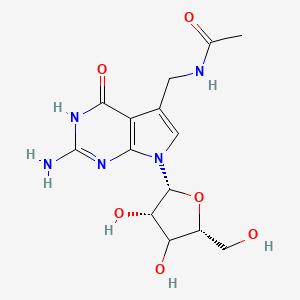
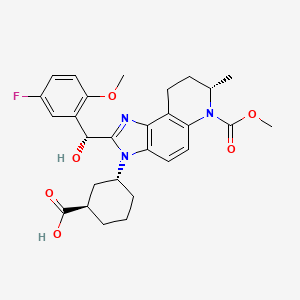
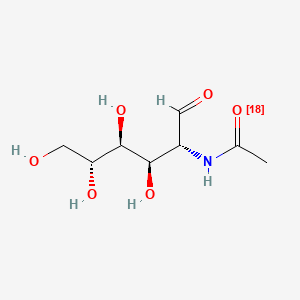
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
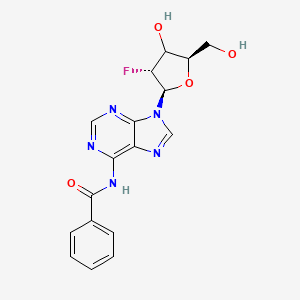

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
